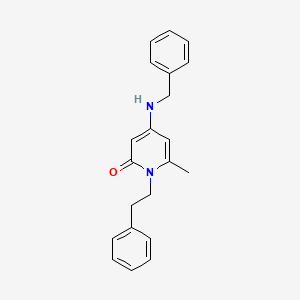
4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a benzylamino group, a methyl group, and a phenylethyl group attached to a pyridinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The initial step involves the formation of the pyridinone core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction. This step often requires the use of benzylamine and a suitable leaving group on the pyridinone core.
Addition of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenylethyl Group: The phenylethyl group is typically added through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzylamine, methyl iodide, phenylethyl chloride, and Lewis acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, anti-cancer, and anti-microbial properties, warranting further investigation for therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-one
- 4-(Benzylamino)-6-ethyl-1-(2-phenylethyl)pyridin-2(1H)-one
- 4-(Benzylamino)-6-methyl-1-(2-phenylpropyl)pyridin-2(1H)-one
Uniqueness
4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
195005-29-9 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2-one |
InChI |
InChI=1S/C21H22N2O/c1-17-14-20(22-16-19-10-6-3-7-11-19)15-21(24)23(17)13-12-18-8-4-2-5-9-18/h2-11,14-15,22H,12-13,16H2,1H3 |
InChI Key |
LDQLSJGRLVTDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



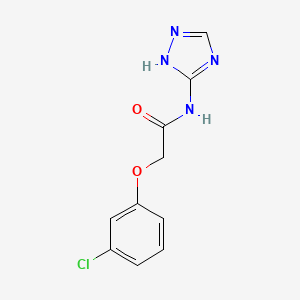



![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)
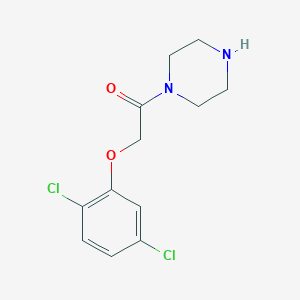
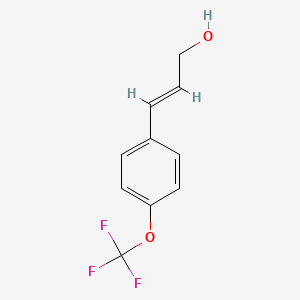
![6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin](/img/structure/B12118568.png)

![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
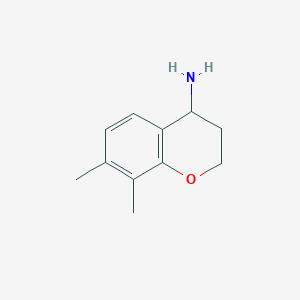
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
